Diels-Alder Reactivity Benchmark: Regiospecific Cycloaddition with Pyran-2-ones
In Diels-Alder reactions with pyran-2-ones, 1,1-bis(methylthio)ethylene demonstrates regiospecific cycloaddition, yielding a single isolated product. This contrasts with the corresponding oxygen analogue (ketene dimethyl acetal), which is noted to be more reactive [1]. While the oxygen analogue exhibits higher reactivity, the sulfur-based dienophile uniquely enables the isolation of either the initial bridged adduct or an aromatized product via decarboxylation, providing synthetic versatility not achievable with the more reactive but less controllable oxygen counterpart [1].
| Evidence Dimension | Regiospecificity in Diels-Alder cycloaddition |
|---|---|
| Target Compound Data | Regiospecific (single product isolated in each case) |
| Comparator Or Baseline | Ketene dimethyl acetal (oxygen analogue) |
| Quantified Difference | Target compound is less reactive but yields regiospecific products; oxygen analogue is more reactive but its regiospecificity is not reported in this context. |
| Conditions | Reaction with simple and aryl-fused pyran-2-ones under high-temperature or high-pressure conditions. |
Why This Matters
For synthetic planning, the regiospecificity of 1,1-bis(methylthio)ethylene offers a clear advantage in terms of product purity and yield predictability when constructing complex ring systems.
- [1] Bates, R. W., Pratt, A. J., Rendle, P. M., & Robinson, W. T. (1998). Diels-Alder Reactions of 1,1-Bis(methylthio)ethene with Pyran-2-ones. Australian Journal of Chemistry, 51(5), 383-388. View Source
